Stereochemical Potency Advantage: (S)-Selisistat vs. (R)-Selisistat for SIRT1 Inhibition
The S-enantiomer of selisistat ((S)-EX-527, CAS 848193-68-0) exhibits substantially greater inhibitory potency against SIRT1 compared to its R-enantiomer counterpart. (S)-Selisistat demonstrates an IC₅₀ of 98–123 nM against SIRT1, whereas the R-enantiomer is reported to be significantly less active [1]. This stereochemical specificity dictates that only the chirally pure S-enantiomer provides reliable and maximal SIRT1 inhibition in experimental systems .
| Evidence Dimension | SIRT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 98–123 nM |
| Comparator Or Baseline | (R)-Selisistat (IC₅₀ not specified but reported as 'much less potent') |
| Quantified Difference | Not numerically specified; qualitative assessment of 'much more potent' |
| Conditions | In vitro enzymatic assay using human SIRT1 |
Why This Matters
Procurement of the incorrect enantiomer introduces uncontrolled variability and underestimation of SIRT1-dependent effects, directly impacting experimental reproducibility.
- [1] InvivoChem. Selisistat (EX-527) S-enantiomer Technical Datasheet. CAS 848193-68-0. View Source
